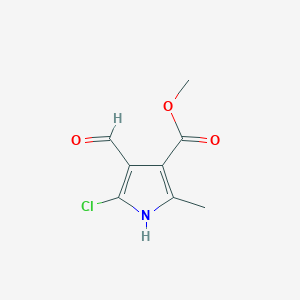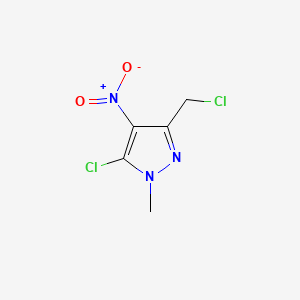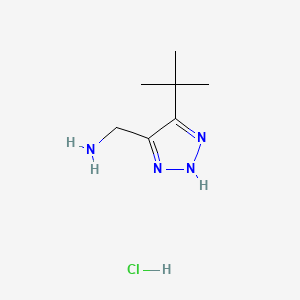
Ethyl 3-amino-2-chloro-6-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-chloro-6-fluorobenzoate, with the chemical formula C9H9FO2, is a synthetic organic compound. It belongs to the class of benzoic acid derivatives and contains both amino and ester functional groups
Méthodes De Préparation
a. Synthetic Routes: The synthesis of Ethyl 3-amino-2-chloro-6-fluorobenzoate involves several steps. One common approach is the reaction of 3-amino-2-chloro-6-fluorobenzoic acid with ethyl chloroformate (ClCOOEt) in the presence of a base (such as triethylamine). The resulting ester can be isolated and purified .
b. Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings using the above synthetic route.
Analyse Des Réactions Chimiques
Ethyl 3-amino-2-chloro-6-fluorobenzoate can participate in various chemical reactions:
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Aromatic Substitution: The chlorine and fluorine atoms make it susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction of the nitro group (if present) can lead to the corresponding amine.
Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., hydrogen gas with a catalyst).
Applications De Recherche Scientifique
Ethyl 3-amino-2-chloro-6-fluorobenzoate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Agrochemicals: It may serve as a precursor for pesticides or herbicides.
Material Science: Its unique structure could contribute to novel materials.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance, in drug design, it might interact with specific protein targets or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
ethyl 3-amino-2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2,12H2,1H3 |
Clé InChI |
RTTPGWDRBLNNAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)










![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)


